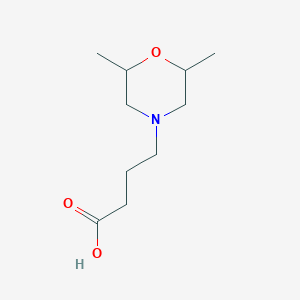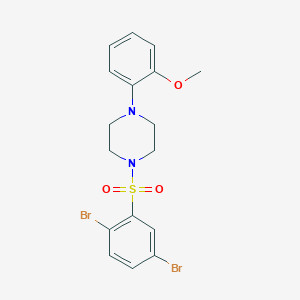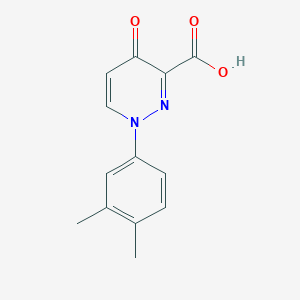
4-(2,6-Dimethylmorpholin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(2,6-dimetilmorfolin-4-il)butanoico es un compuesto orgánico con la fórmula molecular C10H19NO3. Es un derivado del ácido butanoico, que presenta un anillo de morfolina sustituido con dos grupos metilo en las posiciones 2 y 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(2,6-dimetilmorfolin-4-il)butanoico típicamente implica la reacción de 2,6-dimetilmorfolina con derivados del ácido butanoico en condiciones controladas. Un método común es la alquilación de 2,6-dimetilmorfolina con un derivado adecuado del ácido butanoico, seguido de pasos de purificación para aislar el producto deseado.
Métodos de producción industrial
La producción industrial del ácido 4-(2,6-dimetilmorfolin-4-il)butanoico puede implicar reacciones de alquilación a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como extracción con solvente, cristalización y destilación para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(2,6-dimetilmorfolin-4-il)butanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El anillo de morfolina puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se pueden usar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-(2,6-dimetilmorfolin-4-il)butanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se ha investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(2,6-dimetilmorfolin-4-il)butanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido butanoico: Un ácido carboxílico simple con la fórmula C4H8O2.
2,6-Dimetilmorfolina: Un derivado de morfolina con dos grupos metilo en las posiciones 2 y 6.
Unicidad
El ácido 4-(2,6-dimetilmorfolin-4-il)butanoico es único debido a su combinación de un anillo de morfolina y una parte de ácido butanoico. Esta característica estructural imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-(2,6-dimethylmorpholin-4-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-8-6-11(7-9(2)14-8)5-3-4-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
ASUQVUMFVLSUIA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

